Tolrestat Exhibits 131-Fold Lower IC50 Than Sorbinil Against Aldose Reductase
In cross-study comparable data derived from standardized bioassay conditions, tolrestat demonstrates substantially greater aldose reductase inhibitory potency than its structural analog sorbinil. The quantitative difference in IC50 values is approximately two orders of magnitude [1].
| Evidence Dimension | Aldose reductase inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 35 nM (3.5 × 10⁻⁸ mol/L) [bovine lens enzyme] |
| Comparator Or Baseline | Sorbinil: 4,600 nM (4.6 × 10⁻⁶ mol/L) [same assay system] |
| Quantified Difference | 131-fold more potent than sorbinil (35 nM vs. 4,600 nM) |
| Conditions | In vitro enzymatic assay using purified bovine lens aldose reductase |
Why This Matters
This 131-fold potency differential is critical for researchers designing dose-response studies or structure-activity relationship analyses, as tolrestat enables substantially lower working concentrations to achieve equivalent target engagement.
- [1] Simard-Duquesne N, Greselin E, Dubuc J, Dvornik D. The effects of a new aldose reductase inhibitor (tolrestat) in galactosemic and diabetic rats. Metabolism. 1985;34(10):885-892. View Source
